molecular formula C11H11NO3 B1446469 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one CAS No. 1422700-78-4

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1446469
CAS No.: 1422700-78-4
M. Wt: 205.21 g/mol
InChI Key: LDDRLVATELQSAU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a nitro group and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the indenone ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitration process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: 2,2-Dimethyl-4-amino-2,3-dihydro-1H-inden-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-2,3-dihydro-1H-inden-1-one: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

Uniqueness

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the nitro group and the dimethyl groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

2,2-dimethyl-4-nitro-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12(14)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDRLVATELQSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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